

# Recommended dosage of Z-360 for in vivo animal models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Z-360    |           |
| Cat. No.:            | B1676968 | Get Quote |

## **Application Notes and Protocols: Z-360**

For Research Use Only. Not for use in diagnostic procedures.

### Introduction

**Z-360**, also known as Nastorazepide, is an orally active and selective antagonist for the cholecystokinin-2 (CCK-2)/gastrin receptor.[1] It has demonstrated potential therapeutic effects in preclinical cancer models, particularly pancreatic cancer.[1][2] **Z-360** works by inhibiting the binding of cholecystokinin-8 (CCK-8) to the CCK-2 receptor.[1] This activity has been shown to suppress the production of interleukin-1 $\beta$  (IL-1 $\beta$ ), which in turn prevents the upregulation of ephrin B1 gene expression and reduces the phosphorylation of the NR2B subunit of the NMDA receptor.[2] These downstream effects contribute to its anti-tumor and analgesic properties observed in animal models.[1][2]

This document provides a summary of recommended dosage and administration protocols for **Z-360** in in vivo animal models based on published preclinical data.

### **Data Presentation**

The following tables summarize key quantitative data from preclinical studies involving **Z-360** in mouse models. These data are essential for planning initial in vivo efficacy and tolerability studies.



Table 1: In Vivo Efficacy of **Z-360** in a Pancreatic Cancer-Induced Pain Model

| Animal<br>Model         | Treatment<br>Group | Dosage   | Administrat<br>ion Route | Key Finding                                                          | Reference |
|-------------------------|--------------------|----------|--------------------------|----------------------------------------------------------------------|-----------|
| BALB/c Mice<br>(Female) | Z-360              | 10 mg/kg | Oral (p.o.)              | Inhibited ephrin B1 gene expression in dorsal root ganglia.          | [2]       |
| BALB/c Mice<br>(Female) | Z-360              | 10 mg/kg | Oral (p.o.)              | Inhibited phosphorylati on of NR2B in the spinal cord.               | [2]       |
| BALB/c Mice<br>(Female) | Z-360              | 10 mg/kg | Oral (p.o.)              | Suppressed IL-1 $\beta$ production in the cancerinoculated hind paw. | [2]       |

Table 2: Receptor Binding Affinity of **Z-360** 

| Receptor    | Ligand    | K <sub>i</sub> Value | Assay Type                   | Reference |
|-------------|-----------|----------------------|------------------------------|-----------|
| Human CCK-2 | [³H]CCK-8 | 0.47 nM              | Radioligand<br>Binding Assay | [1]       |

## **Experimental Protocols**

The following protocols are detailed methodologies for key experiments cited in the literature for **Z-360**.



### Protocol 1: Cancer-Induced Pain Model in Mice

This protocol describes the methodology used to evaluate the analgesic effects of **Z-360** in a mouse model of pancreatic cancer-induced pain.[2]

- 1. Animal Model and Cell Line
- Animals: Female BALB/c mice (specific age and weight should be standardized, e.g., 6-8 weeks old).
- Cell Line: Pancreatic cancer cell line (e.g., PSN-1).
- 2. Tumor Cell Inoculation
- Culture PSN-1 cells under standard conditions.
- Harvest and resuspend cells in an appropriate medium (e.g., serum-free RPMI 1640).
- Inoculate a defined number of cells (e.g.,  $2 \times 10^6$  cells in 20  $\mu$ L) into the plantar surface of the hind paw of the mice.
- 3. **Z-360** Formulation and Administration
- Formulation: Prepare a suspension of **Z-360** in a vehicle solution (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dosage (10 mg/kg) and the average weight of the mice.
- Administration: Administer Z-360 or vehicle orally (p.o.) using a gavage needle.
   Administration should begin at a specified time point post-tumor inoculation and continue for a defined duration as per the study design.
- 4. Endpoint Analysis
- At the conclusion of the treatment period, euthanize the animals.
- Tissue Collection: Collect dorsal root ganglia (DRGs) (L4-L6) and the lumbar spinal cord.



- Gene Expression Analysis: Isolate RNA from the DRGs and perform quantitative real-time PCR (qRT-PCR) to measure the expression of the ephrin B1 gene.
- Protein Analysis: Prepare protein lysates from the spinal cord tissue and perform Western blotting to analyze the phosphorylation status of the NR2B subunit.
- Cytokine Analysis: Collect tissue from the cancer-inoculated hind paw to measure IL-1β protein levels, for example, by using an ELISA kit.

## Protocol 2: Radioligand Binding Assay for CCK-2 Receptor

This protocol outlines a method to determine the binding affinity of **Z-360** to the human CCK-2 receptor.[1]

- 1. Materials
- Membrane preparations from cells expressing the human CCK-2 receptor.
- Radioligand: [3H]CCK-8 (tritiated cholecystokinin-8).
- Z-360 (Nastorazepide) at various concentrations.
- Assay buffer and wash buffer.
- · Glass fiber filters.
- Scintillation counter.
- 2. Assay Procedure
- Incubate the CCK-2 receptor-expressing membranes with [<sup>3</sup>H]CCK-8 and varying concentrations of **Z-360** in the assay buffer.
- Allow the binding reaction to reach equilibrium (time and temperature to be optimized).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.



- Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- 3. Data Analysis
- Determine the specific binding at each concentration of **Z-360** by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.
- Plot the percentage of specific binding against the logarithm of the **Z-360** concentration.
- Calculate the IC<sub>50</sub> value (the concentration of Z-360 that inhibits 50% of the specific binding of [³H]CCK-8).
- Convert the IC<sub>50</sub> value to a K<sub>i</sub> (inhibition constant) value using the Cheng-Prusoff equation.

# Mandatory Visualization Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Signaling pathway of **Z-360** in a cancer-induced pain model.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for in vivo efficacy testing of **Z-360**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recommended dosage of Z-360 for in vivo animal models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676968#recommended-dosage-of-z-360-for-in-vivo-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com